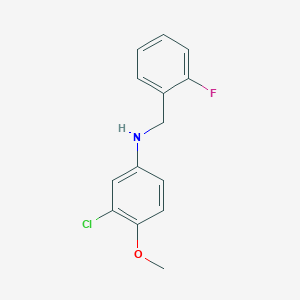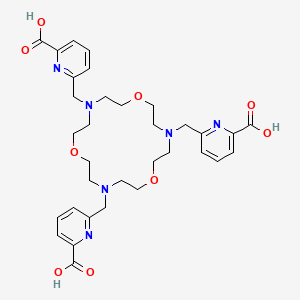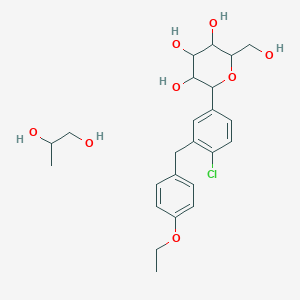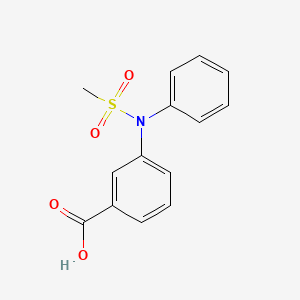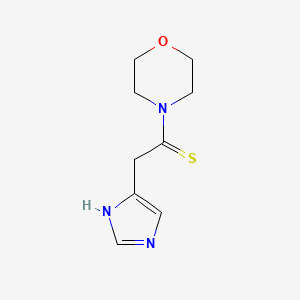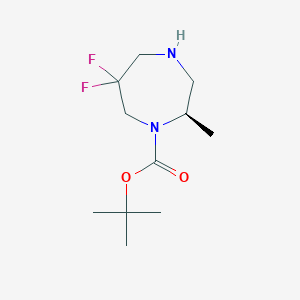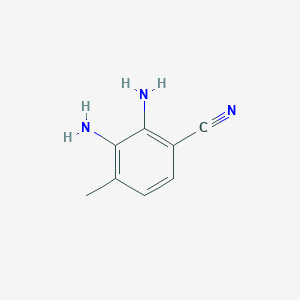
2,3-Diamino-4-methylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diamino-4-methylbenzonitrile is an organic compound with the molecular formula C8H9N3 It is a derivative of benzonitrile, characterized by the presence of two amino groups at the 2nd and 3rd positions and a methyl group at the 4th position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-4-methylbenzonitrile typically involves the nitration of 4-methylbenzonitrile followed by reduction. One common method includes the following steps:
Nitration: 4-Methylbenzonitrile is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the desired positions.
Reduction: The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
化学反応の分析
Types of Reactions
2,3-Diamino-4-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding diamines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,3-Diamino-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: Used in the production of dyes, pigments, and advanced materials.
作用機序
The mechanism of action of 2,3-Diamino-4-methylbenzonitrile involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- 2-Amino-4-methylbenzonitrile
- 3-Amino-4-methylbenzonitrile
- 4-Amino-3-methylbenzonitrile
Uniqueness
2,3-Diamino-4-methylbenzonitrile is unique due to the presence of two amino groups at specific positions, which can lead to distinct chemical reactivity and biological activity compared to its monoamino counterparts. This structural feature allows for more versatile applications in synthesis and potential therapeutic uses.
特性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC名 |
2,3-diamino-4-methylbenzonitrile |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-6(4-9)8(11)7(5)10/h2-3H,10-11H2,1H3 |
InChIキー |
JXGPPDOLLQYHSL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C#N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



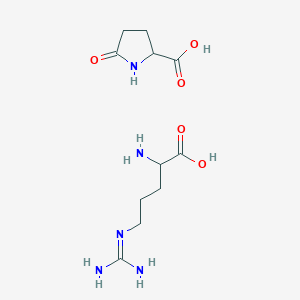



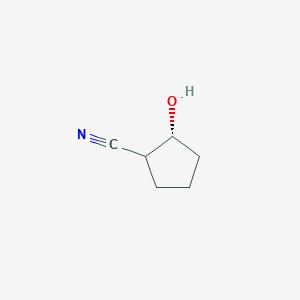
![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)
